2-[[4-(4-chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]thio]-N-(3-methoxyphenyl)-2-phenylacetamide
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Overview
Description
2-[[4-(4-chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]thio]-N-(3-methoxyphenyl)-2-phenylacetamide is a member of triazoles.
Scientific Research Applications
Metabolism Study
A study conducted by Varynskyi and Kaplaushenko (2020) investigated the metabolism of a similar compound, morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-yl)thio)acetate, through chromatography and mass spectrometry. They found that methylation of the active substance during metabolism formed a specific cation through N-methyltransferase, highlighting the compound's metabolic pathways (Varynskyi & Kaplaushenko, 2020).
Synthesis and Structural Elucidation
Research by MahyavanshiJyotindra, ParmarKokila, and MahatoAnil (2011) focused on synthesizing and structurally characterizing derivatives of a similar compound. They found that these compounds, including triazole ring systems, possess a wide range of pharmaceutical activities, demonstrating the compound's potential in various therapeutic applications (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).
Synthesis and Antimicrobial Activities
Another study by Bayrak et al. (2009) synthesized new 1,2,4-triazoles, including derivatives of the compound . They evaluated these compounds for their antimicrobial activities and found that most screened compounds showed good or moderate activity. This suggests potential antimicrobial applications for such compounds (Bayrak et al., 2009).
Antioxidant Properties
Research by Bekircan et al. (2008) explored the synthesis of new derivatives of the compound and evaluated their antioxidant and antiradical activities. The study provided insights into its potential use in oxidative stress-related conditions (Bekircan et al., 2008).
Insecticidal Applications
A study by Bakhite et al. (2014) on pyridine derivatives, including compounds similar to the one , revealed significant insecticidal activity against certain species. This suggests potential agricultural or pest control applications (Bakhite et al., 2014).
Properties
Molecular Formula |
C28H22ClN5O2S |
---|---|
Molecular Weight |
528 g/mol |
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)-2-phenylacetamide |
InChI |
InChI=1S/C28H22ClN5O2S/c1-36-24-9-5-8-22(18-24)31-27(35)25(19-6-3-2-4-7-19)37-28-33-32-26(20-14-16-30-17-15-20)34(28)23-12-10-21(29)11-13-23/h2-18,25H,1H3,(H,31,35) |
InChI Key |
HEDGTPHWTWKAIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(C2=CC=CC=C2)SC3=NN=C(N3C4=CC=C(C=C4)Cl)C5=CC=NC=C5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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